molecular formula C24H25N3O3S B2724276 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide CAS No. 539805-78-2

4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No. B2724276
CAS RN: 539805-78-2
M. Wt: 435.54
InChI Key: RCVCBRYJFHFWAC-UHFFFAOYSA-N
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Description

The compound “4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, and is substituted with a 4-methylbenzenesulfonyl group and a diphenylcarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 4-methylbenzenesulfonyl group is derived from toluene and contains a sulfonyl chloride (−SO2Cl) functional group . The diphenylpiperazine-1-carboxamide group contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The compound, due to its functional groups, can undergo a variety of chemical reactions. Benzenesulfonyl chlorides, for instance, are known to react with compounds containing reactive N-H and O-H bonds . They are also used in dehydrations to make nitriles, isocyanides, and diimides .

Scientific Research Applications

Synthesis and Chemical Reactivity

4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is involved in various chemical synthesis processes. For instance, it participates in the synthesis of new carboxamides and sulfonamides containing alkyl and heterocyclic fragments, as explored in the study by Ignatovich et al. (2019). This research highlights its utility in creating diverse chemical compounds through reactions with 2-arylaminopyrimidine derivatives, N-methylpiperazine, and morpholine (Ignatovich et al., 2019).

Applications in Organic Chemistry

The compound is also relevant in the field of organic chemistry, particularly in the synthesis of N-heterocyclic carbene (NHC) compounds. Research by Jonek et al. (2015) demonstrated its role in generating NHC compounds with new backbone structures, indicating its versatility in organic synthesis (Jonek et al., 2015).

Role in Molecular Structure Studies

In the context of molecular structure analysis, the compound has been studied for its crystal structure and molecular conformation. For example, Banerjee et al. (2002) investigated the structure and conformation of a related compound, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which has applications in antineoplastic research (Banerjee et al., 2002).

Antibacterial Properties

Additionally, the compound shows potential in the development of antibacterial agents. Research by Gein et al. (2013) on related compounds indicated their antibacterial activity, suggesting possible applications in pharmaceuticals (Gein et al., 2013).

Polymer Science Applications

In polymer science, derivatives of this compound have been used in the synthesis of aromatic polyamides, as demonstrated by Yang et al. (1999). This research highlights its application in creating new polymeric materials with desirable properties like solubility and thermal stability (Yang et al., 1999).

Safety and Hazards

Benzenesulfonyl chlorides, including 4-methylbenzenesulfonyl chloride, are known to be hazardous. They can cause severe skin burns and eye damage, and may be harmful if swallowed . They also give off irritating or toxic fumes when heated .

properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-20-12-14-23(15-13-20)31(29,30)26-18-16-25(17-19-26)24(28)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVCBRYJFHFWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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